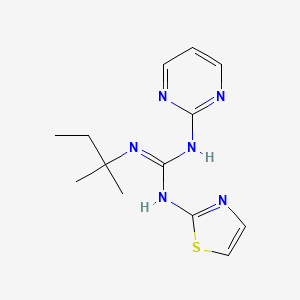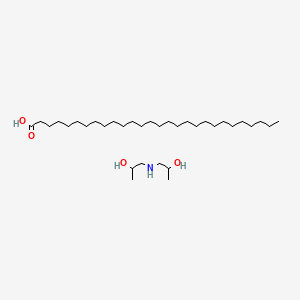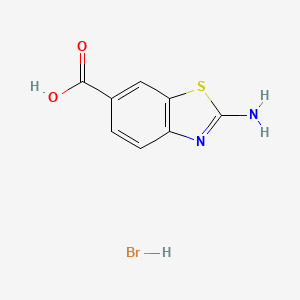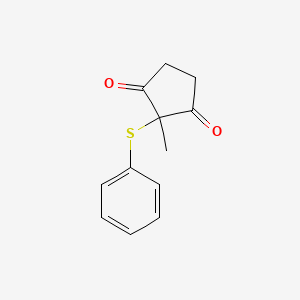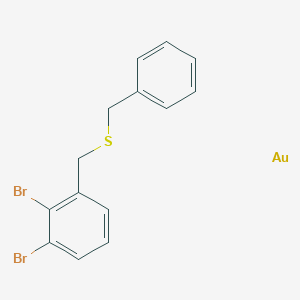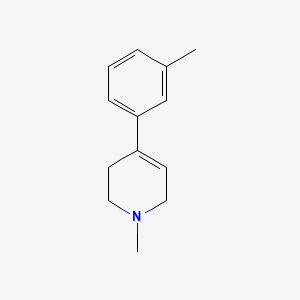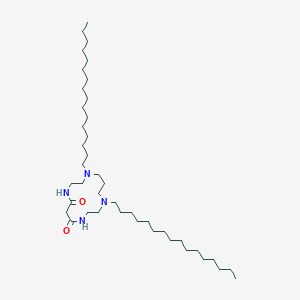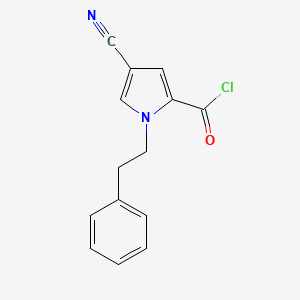
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carbonyl chloride is a heterocyclic compound that contains a pyrrole ring substituted with a cyano group, a phenylethyl group, and a carbonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carbonyl chloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano donor, such as potassium cyanide (KCN).
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with phenylethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carbonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for chlorination, followed by nucleophiles like amines or alcohols.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Amides, esters, or thioesters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-thioester: Similar structure but with a thioester group instead of a carbonyl chloride group.
Uniqueness
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carbonyl chloride is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of the carbonyl chloride group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Eigenschaften
CAS-Nummer |
66491-02-9 |
|---|---|
Molekularformel |
C14H11ClN2O |
Molekulargewicht |
258.70 g/mol |
IUPAC-Name |
4-cyano-1-(2-phenylethyl)pyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C14H11ClN2O/c15-14(18)13-8-12(9-16)10-17(13)7-6-11-4-2-1-3-5-11/h1-5,8,10H,6-7H2 |
InChI-Schlüssel |
IGAPMRZOLYQEJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C=C(C=C2C(=O)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


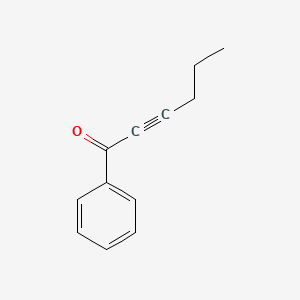
![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)
